![molecular formula C18H34O2Si2 B14514752 (1,4-Phenylene)bis[butoxy(dimethyl)silane] CAS No. 62676-23-7](/img/structure/B14514752.png)
(1,4-Phenylene)bis[butoxy(dimethyl)silane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-Phenylene)bis[butoxy(dimethyl)silane] is a chemical compound with the molecular formula C18H34O2Si2 It is a type of organosilicon compound that features a phenylene group bonded to two butoxy(dimethyl)silane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[butoxy(dimethyl)silane] typically involves the reaction of 1,4-dibromobenzene with butoxy(dimethyl)silane in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for (1,4-Phenylene)bis[butoxy(dimethyl)silane] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
(1,4-Phenylene)bis[butoxy(dimethyl)silane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane groups to siloxane linkages.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (1,4-Phenylene)bis[butoxy(dimethyl)silane] can yield silanol derivatives, while reduction can produce siloxane-linked compounds.
科学研究应用
(1,4-Phenylene)bis[butoxy(dimethyl)silane] has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of advanced materials and polymers.
Biology: The compound can be employed in the development of biocompatible materials for medical applications.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
作用机制
The mechanism of action of (1,4-Phenylene)bis[butoxy(dimethyl)silane] involves its ability to form stable siloxane linkages through hydrolysis and condensation reactions. The molecular targets include hydroxyl groups on surfaces, which react with the silane groups to form strong covalent bonds. This property makes the compound useful in surface modification and adhesion applications.
相似化合物的比较
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups instead of butoxy(dimethyl)silane groups.
1,4-Diethoxysilane: Contains ethoxy groups instead of butoxy groups.
1,4-Dimethoxysilane: Features methoxy groups instead of butoxy groups.
Uniqueness
(1,4-Phenylene)bis[butoxy(dimethyl)silane] is unique due to its combination of phenylene and butoxy(dimethyl)silane groups, which provide a balance of rigidity and flexibility. This makes it particularly useful in applications requiring both structural integrity and adaptability.
属性
CAS 编号 |
62676-23-7 |
|---|---|
分子式 |
C18H34O2Si2 |
分子量 |
338.6 g/mol |
IUPAC 名称 |
butoxy-[4-[butoxy(dimethyl)silyl]phenyl]-dimethylsilane |
InChI |
InChI=1S/C18H34O2Si2/c1-7-9-15-19-21(3,4)17-11-13-18(14-12-17)22(5,6)20-16-10-8-2/h11-14H,7-10,15-16H2,1-6H3 |
InChI 键 |
AMWCIARCMINROU-UHFFFAOYSA-N |
规范 SMILES |
CCCCO[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


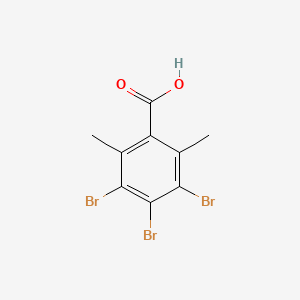
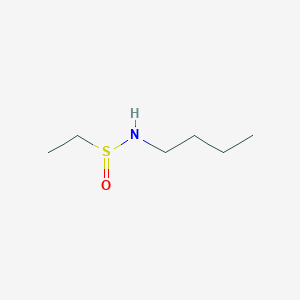
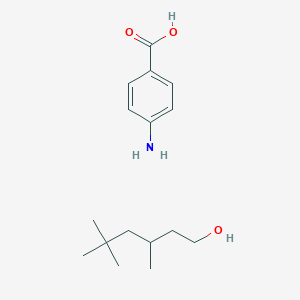
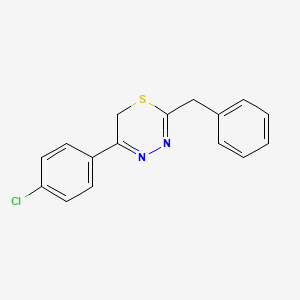
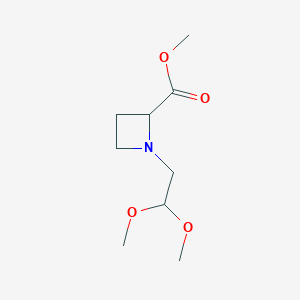
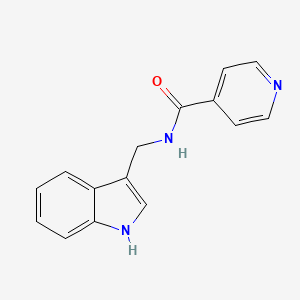
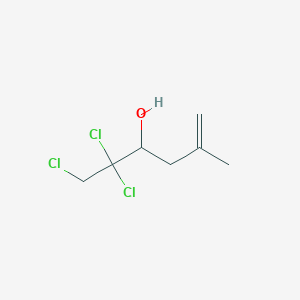

![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
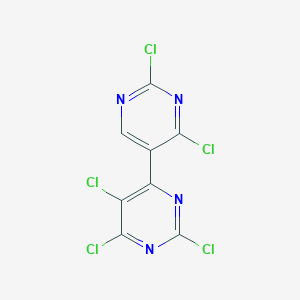
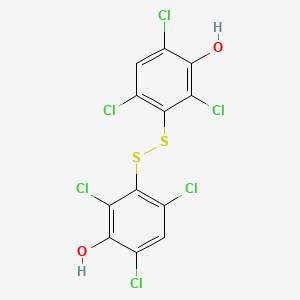
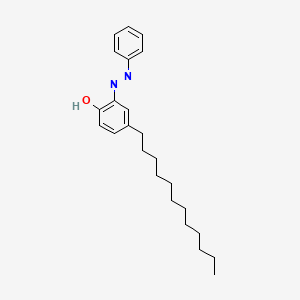
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
